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molecular formula C10H5Cl7N2O2 B8500385 2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxine-6-diazonium chloride CAS No. 61720-34-1

2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxine-6-diazonium chloride

Cat. No. B8500385
M. Wt: 433.3 g/mol
InChI Key: CYHYKQZBXREVFP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04232032

Procedure details

A solution of sodium nitrite (1.96 g.) in water (30 ml.) was added to a stirred suspension of 6-amino-2,4-bis(trichloromethyl)benzo[1,3]dioxin (10 g.) in a mixture of hydrochloric acid (40 ml.) and water (180 ml.), cooled to 0°-5° C. The suspension was stirred for 1 hour at 0°-5° C., the mixture was filtered, and the solid product was washed with water, dried and crystallised from water to give 2,4-bis(trichloromethyl)benzo[1,3]dioxin-6-diazonium chloride, m.p. 140°-142° C.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:7]=[CH:8][C:9]2[O:14][CH:13]([C:15]([Cl:18])([Cl:17])[Cl:16])[O:12][CH:11]([C:19]([Cl:22])([Cl:21])[Cl:20])[C:10]=2[CH:23]=1>O.Cl>[Cl-:16].[Cl:18][C:15]([Cl:16])([Cl:17])[CH:13]1[O:12][CH:11]([C:19]([Cl:22])([Cl:21])[Cl:20])[C:10]2[CH:23]=[C:6]([N+:5]#[N:1])[CH:7]=[CH:8][C:9]=2[O:14]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC2=C(C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 1 hour at 0°-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-5° C
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solid product was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallised from water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Cl-].ClC(C1OC2=C(C(O1)C(Cl)(Cl)Cl)C=C(C=C2)[N+]#N)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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